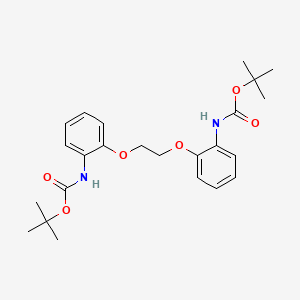
Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate is a complex organic compound characterized by its intricate molecular structure. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate typically involves multi-step organic reactions. One common method includes the reaction of ethane-1,2-diyldicarbamate with phenylene derivatives under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves precise temperature control and the use of catalysts to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated using strong bases like sodium hydride (NaH).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Its ability to act as a protecting group for amines makes it valuable in multi-step synthesis processes.
Biology: In biological research, Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate is used in the study of enzyme inhibitors and as a tool in molecular biology for labeling and tracking biological molecules.
Medicine: The compound has potential applications in drug development, where it can be used to synthesize novel pharmaceuticals. Its biocompatibility and stability make it suitable for use in drug delivery systems.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of high-performance materials with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The pathways involved are often related to signal transduction and metabolic processes.
Comparison with Similar Compounds
Di-tert-butyl peroxide: Although structurally different, it shares the tert-butyl group, which provides stability.
Ethane-1,2-diyldicarbamate: A simpler analog without the phenylene groups, used in different contexts.
Uniqueness: Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate stands out due to its complex structure and multifaceted applications. Its ability to act as a protecting group, its use in drug development, and its role in material science highlight its versatility and importance in various fields.
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms. Its unique properties and wide range of uses make it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethoxy]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O6/c1-23(2,3)31-21(27)25-17-11-7-9-13-19(17)29-15-16-30-20-14-10-8-12-18(20)26-22(28)32-24(4,5)6/h7-14H,15-16H2,1-6H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWUOUOPAFEZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
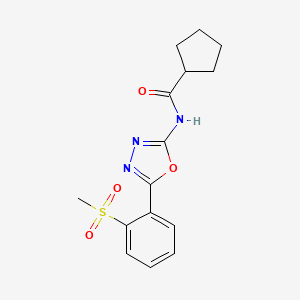
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride](/img/structure/B2495925.png)
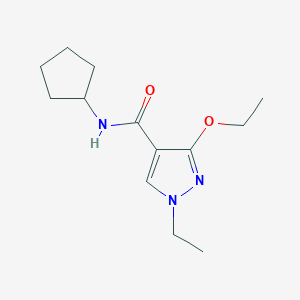
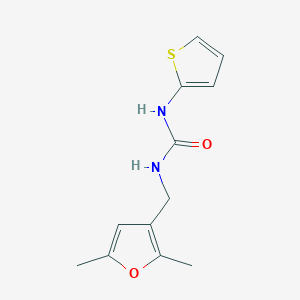
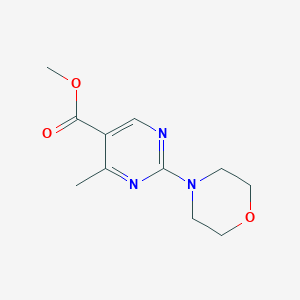


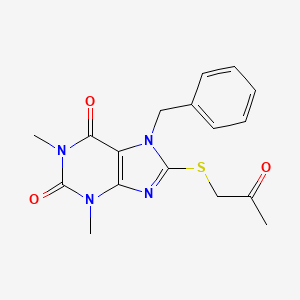

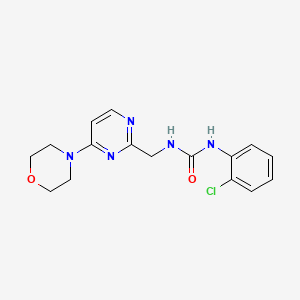

![7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol](/img/structure/B2495943.png)
![[3-(Morpholin-4-yl)oxan-3-yl]methanamine](/img/structure/B2495944.png)
![N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2495946.png)
